molecular formula C12H4Cl4O2 B1208470 1,3,6,8-Tetrachlorodibenzo-P-dioxin CAS No. 33423-92-6

1,3,6,8-Tetrachlorodibenzo-P-dioxin

Cat. No.: B1208470
CAS No.: 33423-92-6
M. Wt: 322 g/mol
InChI Key: OTQFXRBLGNEOGH-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrachlorodibenzo-P-dioxin is a chlorinated organic compound belonging to the family of polychlorinated dibenzo-p-dioxins. It is characterized by the presence of four chlorine atoms attached to the dibenzo-p-dioxin skeleton. This compound is known for its persistence in the environment and potential toxic effects.

Mechanism of Action

Target of Action

1,3,6,8-Tetrachlorodibenzo-P-dioxin primarily targets the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates . It plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

The activation of AhR by this compound affects various biochemical pathways. It leads to the suppression of humoral immune responses, characterized by decreased B cell to plasma cell differentiation and suppression of immunoglobulin production . It also promotes immunosuppression via modulations in the cecal metabolome .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by its persistence and bioaccumulation in fatty tissues of animals and humans due to its hydrophobic nature and resistance towards metabolism . Urinary excretion is a minor pathway, accounting for less than 1% to 28% of total excreted radioactivity, while fecal excretion accounts for 72% to more than 99% of eliminated radioactivity .

Result of Action

The molecular and cellular effects of this compound’s action are profound. It results in the suppression of B-cell function, leading to decreased B cell to plasma cell differentiation and suppression of immunoglobulin production . Oxidation produces epoxide carcinogens that are rapidly detoxified by conjugation, but some molecules may escape to the nucleus of the cell and bind to DNA causing a mutation, resulting in cancer initiation .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It is formed as an unintentional by-product of incomplete combustion and may be released to the environment during the combustion of fossil fuels and wood, and during the incineration of municipal and industrial wastes . Its persistence and bioaccumulation in the environment pose significant health risks to humans and wildlife .

Biochemical Analysis

Biochemical Properties

1,3,6,8-Tetrachlorodibenzo-P-dioxin interacts with several biomolecules, primarily through the aryl hydrocarbon receptor (AhR). Upon binding to AhR, this compound activates the receptor, leading to its translocation into the nucleus where it dimerizes with the AhR nuclear translocator. This complex then binds to xenobiotic response elements in the DNA, initiating the transcription of various genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes . These interactions highlight the compound’s role in modulating gene expression and enzyme activity, which are crucial for its biochemical effects.

Cellular Effects

This compound exerts profound effects on cellular processes. It influences cell signaling pathways, particularly those mediated by the AhR. The activation of AhR by this compound leads to alterations in gene expression, affecting various cellular functions such as cell cycle regulation, apoptosis, and differentiation . Additionally, this compound disrupts cellular metabolism by inducing oxidative stress and altering lipid metabolism, which can result in steatosis and other metabolic disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the AhR, which acts as a ligand-activated transcription factor Upon binding, the AhR undergoes a conformational change, dissociates from its chaperone proteins, and translocates to the nucleusThis binding initiates the transcription of genes involved in xenobiotic metabolism, such as those encoding cytochrome P450 enzymes . This mechanism underscores the compound’s ability to modulate gene expression and enzyme activity at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known for its stability and resistance to degradation, which allows it to persist in biological systems for extended periods . Long-term exposure to this compound can lead to chronic effects such as immunosuppression, carcinogenesis, and endocrine disruption . These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term toxicity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can induce subtle changes in gene expression and enzyme activity, while higher doses can lead to more pronounced toxic effects such as hepatotoxicity, immunotoxicity, and teratogenicity . In some cases, high doses of this compound can be lethal, underscoring the importance of understanding its dose-response relationship in toxicological studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the AhR. Upon activation, the AhR regulates the expression of genes involved in xenobiotic metabolism, including those encoding cytochrome P450 enzymes . These enzymes play a crucial role in the biotransformation of this compound, facilitating its detoxification and elimination from the body. The compound’s high lipophilicity and resistance to metabolism can lead to its accumulation in tissues, contributing to its long-term toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its lipophilic nature . The compound can accumulate in lipid-rich tissues such as adipose tissue and the liver, where it can exert its toxic effects. Additionally, this compound can bind to transport proteins, which may facilitate its distribution within the body .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the AhR. Upon binding to the AhR in the cytoplasm, the complex translocates to the nucleus, where it exerts its effects on gene expression . This nuclear localization is crucial for the compound’s ability to modulate transcriptional activity and influence cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6,8-Tetrachlorodibenzo-P-dioxin can be synthesized through various methods, including the chlorination of dibenzo-p-dioxin. One common synthetic route involves the reaction of dibenzo-p-dioxin with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

Industrial production of this compound often involves the chlorination of precursor compounds in large-scale reactors. The process is carefully controlled to ensure the desired degree of chlorination and to minimize the formation of unwanted by-products. The final product is purified through various techniques, including distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetrachlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve selective reduction.

    Substitution: Nucleophiles such as hydroxide ions and amines can be used to substitute chlorine atoms. Reactions are often conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various chlorinated and dechlorinated derivatives of dibenzo-p-dioxin, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,6,8-Tetrachlorodibenzo-P-dioxin has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzo-p-dioxins in various chemical reactions and environmental processes.

    Biology: Research on its toxicological effects helps in understanding the impact of dioxins on biological systems, including their role as endocrine disruptors.

    Medicine: Studies on its mechanism of action contribute to the development of therapeutic strategies to mitigate dioxin toxicity.

    Industry: It is used in the development of analytical methods for detecting and quantifying dioxins in environmental samples.

Comparison with Similar Compounds

Similar Compounds

    2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity and environmental persistence.

    Polychlorinated Dibenzofurans: Structurally similar compounds with varying degrees of chlorination.

    Polychlorinated Biphenyls: Another class of chlorinated organic compounds with similar environmental and toxicological properties.

Uniqueness

1,3,6,8-Tetrachlorodibenzo-P-dioxin is unique due to its specific pattern of chlorination, which influences its chemical reactivity and biological effects. Its distinct structure allows for targeted studies on the impact of chlorine substitution on the properties of dibenzo-p-dioxins.

Properties

IUPAC Name

1,3,6,8-tetrachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQFXRBLGNEOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872011
Record name 1,3,6,8-tetrachlorodibenzo-p-dioxin
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Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33423-92-6
Record name 1,3,6,8-Tetrachlorodibenzo-p-dioxin
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Record name 1,3,6,8-Tetrachlorodibenzo-p-dioxin
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Record name 1,3,6,8-tetrachlorodibenzo-p-dioxin
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Record name 1,3,6,8-Tetrachlorodibenzo-p-dioxin
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Record name 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN
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Synthesis routes and methods

Procedure details

This is a prophetic example. 2.5 gms. of the sodium salt of 2,4,6-trichlorophenol and 5 to 7 mls. of dimethylsulfoxide are stirred at 200-200° C. for 16-24 hours. The reaction mixture is adsorbed on 10 gms. of silica gel, the solvent is allowed to evaporate and the absorbed reaction mixture is placed on top of a silica gel column (60 gms. silica gel, 4×2 mm). The column is eluted with 500 mls. of petroleum spirit. The solvent is removed in vacuo and the residue is recrystallized from 4 mls. of anisole/methanol (1:9) to give a 1-10% yield of 1,3,6,8-tetrachlorodibenzo-p-dioxin. The minor product 1,3,7,9-tetrachlorodibenzo-p-dioxin (2,4,6,8-tetrachlorodibenzo-p-dioxin) can be recovered from the mother liquors and further purified by high pressure liquid chromatography or by recrystallization from anisole/methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1,3,6,8-Tetrachlorodibenzo-p-dioxin taken up by organisms, and what are the potential consequences?

A2: Aquatic organisms like rainbow trout fry and fathead minnows readily accumulate 1,3,6,8-TCDD from water, exhibiting high bioconcentration factors. [] This uptake primarily occurs through the gills and digestive tract, with 1,3,6,8-TCDD ultimately accumulating in tissues like the bile, where it can be metabolized. [] While elimination rates are relatively rapid, the continuous exposure of aquatic organisms to even low environmental levels of 1,3,6,8-TCDD raises concerns about potential long-term effects on their health and reproduction. []

Q2: Can this compound be degraded in the environment?

A3: Research has shown that 1,3,6,8-TCDD can degrade in natural water under sunlight exposure, with degradation occurring at similar rates in both sterile and non-sterile conditions. [] This suggests that photodegradation plays a significant role in the natural attenuation of 1,3,6,8-TCDD in the environment. [] Additionally, white-rot fungi, such as Phlebia brevispora and Phlebia lindtneri, have shown promise in biodegrading 1,3,6,8-TCDD. [, ] These fungi produce extracellular enzymes like peroxidases, which can break down the 1,3,6,8-TCDD molecule. [, ] Understanding these natural degradation processes is crucial for developing effective bioremediation strategies for contaminated environments.

Q3: How does the structure of this compound influence its bioactivity?

A4: Although 1,3,6,8-TCDD shares a similar structure with the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), subtle differences in chlorine atom positioning significantly impact their interactions with the aryl hydrocarbon receptor (AhR). [] This receptor plays a crucial role in mediating the toxicity of dioxins. [] While 2,3,7,8-TCDD strongly induces AhR activity, leading to various downstream toxic effects, 1,3,6,8-TCDD exhibits much weaker AhR induction. [] This suggests that the specific arrangement of chlorine atoms in the dioxin molecule dictates its binding affinity to the AhR and, consequently, its overall toxicity profile. []

Q4: What analytical techniques are employed in the study of this compound?

A5: Research on 1,3,6,8-TCDD utilizes various analytical techniques for detection, quantification, and monitoring. High-performance liquid chromatography (HPLC) is commonly used to separate and identify 1,3,6,8-TCDD and its potential metabolites in environmental samples. [] Additionally, radiolabeling with Carbon-14 (14C) allows researchers to track the fate and distribution of 1,3,6,8-TCDD in both laboratory and field settings. [, ] These techniques are crucial for understanding the behavior of 1,3,6,8-TCDD in various environments and evaluating the effectiveness of remediation strategies.

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